molecular formula C11H23NO B13322433 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine

Cat. No.: B13322433
M. Wt: 185.31 g/mol
InChI Key: QCVAPNHONACYAE-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine is an organic compound with the molecular formula C11H23NO. It is characterized by its oxolane ring structure, which is substituted with tetramethyl groups and an isopropylamine group. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with isopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-1,3-dioxane: A precursor in the synthesis of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with similar structural features.

    Thiophene-2-boronic acid pinacol ester: Another compound with a similar boron-containing structure.

Uniqueness

This compound is unique due to its specific combination of an oxolane ring with tetramethyl and isopropylamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-propan-2-yloxolan-3-amine

InChI

InChI=1S/C11H23NO/c1-8(2)12-9-7-10(3,4)13-11(9,5)6/h8-9,12H,7H2,1-6H3

InChI Key

QCVAPNHONACYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(OC1(C)C)(C)C

Origin of Product

United States

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